molecular formula C6H11NO B3431436 azepan-2-one CAS No. 9012-16-2

azepan-2-one

Cat. No.: B3431436
CAS No.: 9012-16-2
M. Wt: 113.16 g/mol
InChI Key: JBKVHLHDHHXQEQ-UHFFFAOYSA-N
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Description

It is a white solid with a melting point of approximately 68-71°C and a boiling point of around 268°C . This compound is primarily known for its role as a monomer in the production of Nylon 6, a widely used synthetic polymer.

Preparation Methods

Synthetic Routes and Reaction Conditions: Azepan-2-one can be synthesized through various methods. One common approach involves the cyclization of epsilon-aminocaproic acid, which is derived from the hydrolysis of caprolactam . Another method includes the Beckmann rearrangement of cyclohexanone oxime, which is treated with acid to produce this compound .

Industrial Production Methods: Industrial production of this compound typically involves the oxidation of cyclohexane to cyclohexanone, followed by the conversion of cyclohexanone to its oxime. The oxime is then subjected to the Beckmann rearrangement in the presence of sulfuric acid to yield this compound . This process is highly efficient and widely used in the production of Nylon 6.

Properties

IUPAC Name

azepan-2-one
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InChI

InChI=1S/C6H11NO/c8-6-4-2-1-3-5-7-6/h1-5H2,(H,7,8)
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InChI Key

JBKVHLHDHHXQEQ-UHFFFAOYSA-N
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Canonical SMILES

C1CCC(=O)NCC1
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Molecular Formula

C6H11NO
Record name CAPROLACTAM
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Related CAS

9012-16-2
Record name 2H-Azepin-2-one, hexahydro-, homopolymer
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DSSTOX Substance ID

DTXSID4020240
Record name Caprolactam
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Molecular Weight

113.16 g/mol
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Physical Description

Caprolactam is a clear to milky white-colored solution with a mild, disagreeable odor. Contact may cause slight irritation to skin, eyes, and mucous membranes. May be mildly toxic by ingestion. The primary hazard is the threat to the environment. Immediate steps should be taken to limit its spread to the environment. As a liquid it can easily penetrate the soil and contaminate groundwater and nearby streams. Used to make other chemicals., Liquid; Liquid, Other Solid; NKRA; Other Solid; Pellets or Large Crystals; Pellets or Large Crystals, Liquid; Pellets or Large Crystals, Liquid, Other Solid; Pellets or Large Crystals, Other Solid, White, crystalline solid or flakes with an unpleasant odor; Note: Significant vapor concentrations would be expected only at elevated temperatures; [NIOSH], WHITE HYGROSCOPIC CRYSTALS OR FLAKES., Yellowish solid; Amine, spicy aroma, Clear to milky white-colored solution with a mild, disagreeable odor., White, crystalline solid or flakes with an unpleasant odor. [Note: Significant vapor concentrations would be expected only at elevated temperatures.]
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Boiling Point

512.4 °F at 760 mmHg (NTP, 1992), 270 °C, BP: 180 °C @ 50 mm Hg, 267 °C, 515 °F
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Flash Point

257 °F (NTP, 1992), 110 °C, 125 °C o.c., 282 °F
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Solubility

greater than or equal to 100 mg/mL at 68.9 °F (NTP, 1992), Soluble in chlorinated solvents, petroleum distillate, and cyclohexene., Freely sol in methanol, ethanol,tetrahydrofurfuryl alc; ether, dimethylformamide, sol in chlorinated hydrocarbons, cyclohexene, petroleum fractions, Soluble in benzene, ethanol, and chloroform, In water, 5.25X10+6 mg/l @ 25 °C., Solubility in water: good, Soluble in water, Soluble (in ethanol), 53%
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Density

1.02 at 170.6 °F (USCG, 1999) - Denser than water; will sink, Specific gravity: 1.02 at 75 °C/4 °C (liq), Density: 1.05 @ 25 °C/4 °C /70% aq soln/, Relative density (water = 1): 1.02, 1.02, 1.01
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Vapor Density

3.91 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.91 (air=1), Relative vapor density (air = 1): 3.91, 3.91
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Vapor Pressure

0.001 mmHg at 68 °F ; 3 mmHg at 212 °F (NTP, 1992), 0.0019 [mmHg], Vapor pressure: 6 mm Hg @ 120 °C, 1.9X10-3 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 0.26, 0.00000008 mmHg
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Impurities

Moisture-0.10% max; iron (as Fe) 0.5 ppm max; volatile bases (as ammonia 5 ppm max; cyclohexanone oxime 10 ppm max
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Color/Form

Hygroscopic leaflets from petroleum ether, White, crystalline solid or flakes ... [Note: Significant vapor concentrations would be expected only at elevated temperatures]., White flakes or fused

CAS No.

105-60-2
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Melting Point

156 °F (NTP, 1992), 69.3 °C, 70 °C, 156 °F
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Synthesis routes and methods I

Procedure details

According to the present invention, the oxime that is the substrate can be put into a prescribed high-temperature high-pressure state within a short time, and hence hydrolysis of the oxime can be suppressed, and moreover by making an acid be present in the reaction zone, the lactam can be produced efficiently. Note, however, that a small amount of an amino acid may also be produced through the present reaction. For example, in the case of synthesizing ε-caprolactam from cyclohexanone oxime by reacting for 0.728 seconds under a high temperature of 375° C. and high pressure of 40 MPa, in the case that hydrochloric acid was made to be present at a concentration of 1.4 mol % relative to the reaction substrate, an ε-caprolactam yield of 96.2% and a 6-aminocaproic acid yield of 3.5% were obtained. In the case that such an acid was not present, the ε-caprolactam yield was 41.4% and the 6-aminocaproic acid yield was 0.3%. Conversion of 6-aminocaproic acid into ε-caprolactam is relatively easy, and this reaction also proceeds readily in high-temperature high-pressure water. In the above two reactions, only a very small amount of the hydrolysis product cyclohexanone was detected.
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Yield
96.2%
Yield
3.5%

Synthesis routes and methods II

Procedure details

Thereafter, 2,200 g/hour of 9.86% strength by weight methanolic methyl 5-formylvalerate solution and 800 ml/hour (488 g/hour) of liquid ammonia were pumped through the reactor from below, while hydrogen was passed through simultaneously, at 80° C. and under 102 bar. The reaction mixture passed from the top of the reactor via a condenser into a separator, from which 2,596 g/hour of product mixture (regulated via the level control) and 207 l/hour of waste gas were removed. According to quantitative gas chromatographic analysis, the discharge of the mixture contained 7.57% of methyl 6-aminocaproate and 0.22% of caprolactam, corresponding to yields of 90.0% of methyl 6-aminocaproate and 3.3% of caprolactam, percentages being based on the completely converted methyl 5-formylvalerate.
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3.3%

Synthesis routes and methods III

Procedure details

ε-Caprolactam is a precursor for the preparation of Nylon-6. Nylon-6 was first made in 1899 by heating 6-aminohexanoic acid. Commercially feasible synthesis from ε-caprolactam (CL) was discovered by Paul Schlack at I. G. Farbenindustrie in 1938. Currently, approximately 95 wt % of the world's ε-caprolactam is produced from cyclohexanone oxime via the Beckmann rearrangement. The starting material for cyclohexanone can be cyclohexane, phenol, or benzene. Then, through a series of reductions and/or oxidations, cyclohexanone is formed. The latter is then reacted with a hydroxylamine salt, usually the sulfate, to form the oxime and ammonium sulfate. The oxime is rearranged in concentrated sulfuiric acid, and the resulting lactam sulfate salt is neutralized with ammonia to form ε-caprolactam and more ammonium sulfate. Subsequently, pure ε-caprolactam is obtained by a number of separation and purification steps. Currently, this process is extremely capital intensive and generates large quantities of waste.
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Nylon-6
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Nylon-6
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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
azepan-2-one
Reactant of Route 2
azepan-2-one
Reactant of Route 3
azepan-2-one
Reactant of Route 4
azepan-2-one
Reactant of Route 5
azepan-2-one
Reactant of Route 6
azepan-2-one

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